Crystal Packing Symmetry Break vs. Centrosymmetric Ortho,Ortho and Para,Para Isomers
The ortho,ortho isomer crystallizes in the centrosymmetric space group P2₁/c with the full molecule generated by an inversion centre, yielding an essentially planar conformation (r.m.s. deviation 0.017 Å for all non‑H atoms) [1]. The para,para isomer likewise occupies a centrosymmetric P2₁/c lattice but exhibits a pronounced dihedral angle of 62.82° between the benzaldehyde group and the central C₄ chain [2]. The mixed ortho,para target compound lacks an inversion centre; this broken symmetry precludes the simple molecular sheet packing observed in the ortho,ortho case and is expected to produce a distinct, lower‑symmetry crystal system (triclinic, as indicated by vendor structural annotation) with different mechanical and thermal stability . Such differences directly affect solubility, melting point, and processability in downstream formulation.
| Evidence Dimension | Crystal symmetry and molecular planarity |
|---|---|
| Target Compound Data | Non‑centrosymmetric; predicted triclinic crystal system with asymmetric unit comprising the full molecule |
| Comparator Or Baseline | Ortho,ortho isomer: P2₁/c, Z=2, inversion centre, r.m.s. deviation 0.017 Å [1]; Para,para isomer: P2₁/c, Z=2, inversion centre, dihedral angle 62.82° [2] |
| Quantified Difference | Target lacks inversion centre vs. both symmetric isomers; dihedral angles predicted to be non‑equivalent for the two ring systems, unlike the symmetric cases. |
| Conditions | Single‑crystal X‑ray diffraction; Mo Kα radiation (λ = 0.71073 Å); T = 190 K (ortho,ortho) and 294 K (para,para). |
Why This Matters
Lack of inversion symmetry creates a permanent dipole and alters lattice energy, which governs solubility and crystallinity—key parameters for reproducible formulation in materials chemistry.
- [1] Dehno Khalaji, A., Hafez Ghoran, S., Gotoh, K. & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E, E67, o2484. View Source
- [2] Han, J.-R. & Zhen, X.-L. (2005). 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E, E61, o4358–o4359. View Source
